Piroxicam-beta-cyclodextrin

Descripción general

Descripción

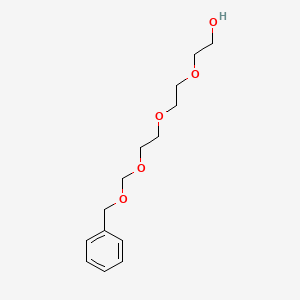

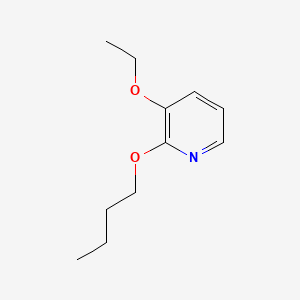

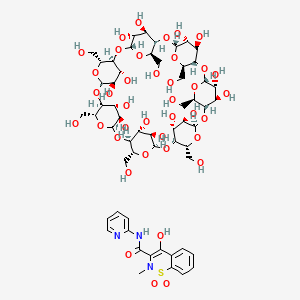

Piroxicam-beta-cyclodextrin is a complex formed from the nonsteroidal anti-inflammatory drug (NSAID) piroxicam and the cyclic oligosaccharide beta-cyclodextrin. This inclusion complex enhances the solubility and bioavailability of piroxicam, making it more effective and better tolerated, especially in the gastrointestinal tract.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of piroxicam-beta-cyclodextrin involves the formation of an inclusion complex. One common method is the kneading technique, where piroxicam and beta-cyclodextrin are mixed in a specific molar ratio with a small amount of water to form a paste. This paste is then dried and pulverized. Another method involves the use of supercritical carbon dioxide, where piroxicam and beta-cyclodextrin are exposed to supercritical carbon dioxide at high temperatures and pressures to form the complex.

Industrial Production Methods: Industrial production often employs the spray-drying technique, where a solution of piroxicam and beta-cyclodextrin is sprayed into a hot chamber, resulting in the rapid evaporation of the solvent and formation of the inclusion complex. Freeze-drying is another method used, where the solution is frozen and then subjected to a vacuum to remove the solvent by sublimation.

Análisis De Reacciones Químicas

Types of Reactions: Piroxicam-beta-cyclodextrin primarily undergoes non-covalent interactions due to the inclusion complex formation. The complexation does not significantly alter the chemical reactivity of piroxicam itself. the inclusion complex can affect the solubility and stability of piroxicam, influencing its pharmacokinetic properties.

Common Reagents and Conditions: The formation of the inclusion complex typically involves water or aqueous solutions as the solvent. The process may also involve the use of supercritical carbon dioxide in some advanced preparation methods.

Major Products Formed: The primary product is the this compound inclusion complex, which exhibits enhanced solubility and bioavailability compared to piroxicam alone.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, piroxicam-beta-cyclodextrin is used to study the interactions between drugs and cyclodextrins, providing insights into the design of more effective drug delivery systems.

Biology: In biological research, this complex is used to investigate the pharmacokinetics and pharmacodynamics of piroxicam, particularly its absorption, distribution, metabolism, and excretion.

Medicine: Medically, this compound is used to treat inflammatory conditions such as osteoarthritis and rheumatoid arthritis. It offers a faster onset of action and reduced gastrointestinal side effects compared to piroxicam alone.

Industry: In the pharmaceutical industry, this compound is utilized to develop formulations with improved solubility and bioavailability, enhancing the therapeutic efficacy of piroxicam.

Mecanismo De Acción

Piroxicam-beta-cyclodextrin works by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. The inclusion complex with beta-cyclodextrin enhances the solubility and bioavailability of piroxicam, leading to a faster onset of action.

Comparación Con Compuestos Similares

Piroxicam: The parent compound, which has similar anti-inflammatory and analgesic properties but with a slower onset of action and higher gastrointestinal toxicity.

Diclofenac-beta-cyclodextrin: Another nonsteroidal anti-inflammatory drug complexed with beta-cyclodextrin, used for its enhanced solubility and reduced gastrointestinal side effects.

Ketoprofen-beta-cyclodextrin: Similar to piroxicam-beta-cyclodextrin, this complex offers improved solubility and bioavailability.

Uniqueness: this compound is unique in its ability to provide rapid pain relief with reduced gastrointestinal side effects compared to piroxicam alone. The inclusion complex formation with beta-cyclodextrin significantly enhances the solubility and bioavailability of piroxicam, making it a more effective and safer option for treating inflammatory conditions.

Propiedades

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242388 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96684-39-8 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)